molecular formula C11H13NO8 B12543166 Propanedioic acid--pyridine (2/1) CAS No. 142877-63-2

Propanedioic acid--pyridine (2/1)

Cat. No.: B12543166
CAS No.: 142877-63-2
M. Wt: 287.22 g/mol
InChI Key: PCZVKRLCNRXEGL-UHFFFAOYSA-N
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Description

Propanedioic acid–pyridine (2/1) is a supramolecular complex formed between two molecules of propanedioic acid (malonic acid, HOOC-CH₂-COOH) and one molecule of pyridine (C₅H₅N). This 2:1 stoichiometry suggests a structure stabilized by hydrogen bonding and acid-base interactions. Propanedioic acid, a diprotic organic acid (pKa₁ = 2.83, pKa₂ = 5.69), donates protons to pyridine, a weak base (pKa of conjugate acid = 5.25), forming a crystalline coordination network. Such complexes are often synthesized via solvent evaporation or mechanochemical methods, though direct experimental details for this specific compound are sparse in the provided evidence .

Properties

CAS No.

142877-63-2

Molecular Formula

C11H13NO8

Molecular Weight

287.22 g/mol

IUPAC Name

propanedioic acid;pyridine

InChI

InChI=1S/C5H5N.2C3H4O4/c1-2-4-6-5-3-1;2*4-2(5)1-3(6)7/h1-5H;2*1H2,(H,4,5)(H,6,7)

InChI Key

PCZVKRLCNRXEGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Solvent Evaporation Method

This method involves dissolving malonic acid and pyridine in a common solvent, followed by controlled evaporation to induce cocrystallization.

Key Steps:

  • Dissolution : Malonic acid and pyridine are dissolved in a solvent (e.g., pyridine, ethanol, or DMSO).
  • Catalyst Addition : Piperidine or other bases may be added to facilitate deprotonation and hydrogen bonding.
  • Evaporation : The solvent is evaporated under ambient or reduced pressure, promoting nucleation and crystal growth.
Example Protocol:
  • Reagents : Malonic acid (2 mmol), pyridine (1 mmol), pyridine solvent (30 mL), piperidine (12–15% w/w relative to pyridine).
  • Conditions : 60–70°C for 2.5–3 hours, followed by cooling to 0–5°C and precipitation with HCl.
  • Yield : Up to 78% under optimized conditions.
Parameter Value Source
Molar Ratio 2:1 (malonic acid:pyridine)
Catalyst Piperidine (12–15%)
Temperature 60–70°C
Solvent Pyridine
Post-Treatment HCl precipitation

Mechanochemical Grinding

This solvent-free method utilizes mechanical energy to induce cocrystallization, often yielding high-purity products.

Key Steps:

  • Grinding : Malonic acid and pyridine are ground in a mortar or ball mill.
  • Liquid Assistance : A small amount of solvent (e.g., ethanol) may be added to enhance cocrystal formation.
Example Protocol:
  • Reagents : Malonic acid (2 mmol), pyridine (1 mmol), ethanol (10% w/w).
  • Conditions : 90 minutes of grinding at ambient temperature.
  • Yield : Variable, dependent on milling efficiency and stoichiometry.
Parameter Value Source
Method Liquid-Assisted Grinding (LAG)
Solvent Ethanol (10% w/w)
Time 90 minutes
Stoichiometry 2:1

Slurry Method

This technique involves stirring a suspension of malonic acid and pyridine in a solvent to achieve equilibrium-driven cocrystallization.

Key Steps:

  • Suspension : Malonic acid and pyridine are suspended in a solvent (e.g., water/ethanol).
  • Equilibration : Stirring at controlled temperature allows partial dissolution and recrystallization.
Example Protocol:
  • Reagents : Malonic acid (2 mmol), pyridine (1 mmol), water/ethanol (50:50 v/v).
  • Conditions : Stirring at 25–40°C for 24–48 hours.
  • Yield : Moderate (50–70%), dependent on solvent choice.
Parameter Value Source
Solvent System Water/Ethanol (50:50)
Temperature 25–40°C
Time 24–48 hours
Stoichiometry 2:1

Antisolvent Crystallization

This method induces precipitation by adding a miscible antisolvent to a solution of malonic acid and pyridine.

Key Steps:

  • Dissolution : Malonic acid and pyridine are dissolved in a high-boiling solvent (e.g., DMSO).
  • Antisolvent Addition : A low-polarity solvent (e.g., hexane) is added to reduce solubility.
Example Protocol:
  • Reagents : Malonic acid (2 mmol), pyridine (1 mmol), DMSO (5 mL), hexane (20 mL).
  • Conditions : Slow addition of hexane at 25°C.
  • Yield : High (70–85%), with rapid crystallization.
Parameter Value Source
Solvent Pair DMSO/Hexane
Temperature 25°C
Time 2–6 hours
Stoichiometry 2:1

Knoevenagel-Doebner Reaction Adaptation

While traditionally used for α,β-unsaturated compounds, this reaction can be modified to form cocrystals under specific conditions.

Key Steps:

  • Reaction : Malonic acid and pyridine react in the presence of a base (e.g., piperidine).
  • Quenching : Excess acid is added to halt reaction and induce precipitation.
Example Protocol:
  • Reagents : Malonic acid (2 mmol), pyridine (1 mmol), piperidine (0.5 mL), pyridine solvent (50 mL).
  • Conditions : 60°C for 30 minutes, followed by HCl quenching.
  • Yield : Moderate (42–78%), dependent on reaction time.
Parameter Value Source
Catalyst Piperidine
Temperature 60°C
Time 30 minutes
Post-Treatment HCl precipitation

The choice of method depends on desired purity, yield, and scalability. Below is a summary of key findings:

Method Advantages Limitations Yield Source
Solvent Evaporation High yield, scalable Requires volatile solvents 72–78%
Mechanochemical Solvent-free, high purity Low throughput, equipment dependency 50–70%
Slurry Simple, low cost Long reaction time 50–70%
Antisolvent Rapid crystallization Requires antisolvent 70–85%
Knoevenagel Adapted Direct synthesis Competing side reactions 42–78%

Characterization Techniques

Cocrystal formation is confirmed via:

  • PXRD : Matches theoretical patterns for 2:1 stoichiometry.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (pyridine C=N).
  • ¹H NMR : Shifts in pyridine protons due to hydrogen bonding.

Stoichiometric Control

Achieving 2:1 stoichiometry requires precise molar ratios and reaction conditions:

  • Excess Malonic Acid : Ensures complete interaction with pyridine.
  • Temperature : Higher temperatures favor thermodynamically stable forms.
  • Solvent Polarity : Polar solvents (e.g., DMSO) enhance solubility and cocrystallization.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid–pyridine (2/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of propanedioic acid–pyridine (2/1) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from the reactions of propanedioic acid–pyridine (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced compounds.

Scientific Research Applications

Synthesis Applications

  • Knoevenagel Condensation :
    • The combination of propanedioic acid and pyridine is frequently employed in Knoevenagel condensation reactions to synthesize α,β-unsaturated carbonyl compounds.
    • This reaction typically involves the condensation of aldehydes or ketones with malonic acid derivatives. For example, benzaldehyde and malonic acid can yield cinnamic acid in the presence of pyridine as a catalyst, improving yields compared to other solvents or conditions .
  • Multicomponent Reactions :
    • Propanedioic acid and pyridine facilitate multicomponent reactions leading to complex heterocycles. For instance, one study demonstrated the synthesis of chromeno[2,3-b]pyridines through multicomponent reactions involving salicylaldehydes and malononitrile .
  • Synthesis of Derivatives :
    • The use of propanedioic acid with pyridine has been reported in synthesizing 2-pyridyloxy acrylic acids from 2-pyridine phenyl aldehyde and malonic acid. The process yielded significant amounts of the desired product under optimized conditions .

Medicinal Chemistry Applications

  • Pharmaceutical Intermediates :
    • Compounds derived from propanedioic acid and pyridine exhibit various biological activities. For example, pyrrolo[2,3-b]pyridine derivatives synthesized using these reactants have shown anticonvulsant and anticancer properties .
  • Antimicrobial Agents :
    • Research has indicated that certain derivatives can possess antimicrobial properties, making them candidates for drug development against bacterial infections .
  • Antiinflammatory Compounds :
    • The synthesis of anti-inflammatory agents using propanedioic acid as a precursor has been explored. Malonic acid's ability to form various derivatives allows for the development of compounds that can reduce inflammation effectively .

Case Study 1: Synthesis of Cinnamic Acid

A study demonstrated the efficient synthesis of cinnamic acid through the Knoevenagel condensation using propanedioic acid and benzaldehyde in pyridine. The reaction conditions were optimized for maximum yield (up to 90%) by adjusting the molar ratios and reaction times .

Reaction ComponentMolar RatioYield (%)
Benzaldehyde190
Propanedioic Acid1
PyridineCatalyst

Case Study 2: Chromeno[2,3-b]pyridines Synthesis

In another study, chromeno[2,3-b]pyridines were synthesized using a multicomponent approach involving salicylaldehydes and malononitrile with propanedioic acid as a key reactant. Yields ranged from 65% to 98%, showcasing the versatility of this compound in complex organic synthesis .

ReactantsYield Range (%)
Salicylaldehyde + Malononitrile + Propanedioic Acid65–98

Mechanism of Action

The mechanism of action of propanedioic acid–pyridine (2/1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural and Acid-Base Comparisons

Table 1: Key Properties of Propanedioic Acid–Pyridine (2/1) and Related Compounds
Compound Components (Ratio) Key Interactions pKa (Acid) / pKb (Base) Applications
Propanedioic acid–pyridine (2/1) Propanedioic acid (2), Pyridine (1) H-bonding, acid-base 2.83, 5.69 (propanedioic acid); 5.25 (pyridine) Crystal engineering, catalysis
Acetic acid–pyridine (1:1) Acetic acid (1), Pyridine (1) H-bonding, weak acid-base 4.76 (acetic acid); 5.25 (pyridine) Solvent, pharmaceutical intermediates
4-Methyl-2-pyridinepropanoic acid Single molecule (pyridine + propanoic acid) Intramolecular H-bonding ~3-4 (carboxylic acid) Pharmaceutical research
Perfluorinated propanedioic acid esters Propanedioic acid + fluorinated alkyl esters Hydrophobic, ester linkages N/A (non-acidic) Surfactants, coatings
Key Findings :
  • Acidity vs. Basicity: Propanedioic acid’s dual acidity enables stronger interactions with pyridine compared to monoprotic acids like acetic acid. The 2:1 ratio maximizes proton transfer, enhancing thermal stability .
  • Solubility: The perfluorinated esters () exhibit extreme hydrophobicity, unlike the water-soluble propanedioic acid–pyridine complex. 4-Methyl-2-pyridinepropanoic acid () likely has reduced solubility due to the methyl group .

Functional and Application Comparisons

  • Catalysis : Pyridine-containing complexes (e.g., ’s palladium compound) are used in cross-coupling reactions. The propanedioic acid–pyridine complex may act as a precursor for metal-organic frameworks (MOFs) due to its hydrogen-bonding network .
  • Pharmaceuticals: 4-Methyl-2-pyridinepropanoic acid () is structurally tailored for drug design, while the propanedioic acid–pyridine complex’s bulkier structure may limit bioavailability .

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